N-Boc-3-(hydroxymethyl)-7-methoxyindole
Overview
Description
N-Boc-protected amines are a class of compounds used in organic chemistry. The Boc group (tert-butyloxycarbonyl) is a protecting group for amines, which can be removed under acidic conditions .
Synthesis Analysis
The formation of Boc-protected amines is usually conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . An efficient and practical protocol allows the protection of various aryl and aliphatic amines using Boc2O in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .Molecular Structure Analysis
The molecular structure of N-Boc-protected amines generally consists of the amine group, the Boc protecting group, and any additional functional groups present in the molecule .Chemical Reactions Analysis
N-Boc deprotection is a common reaction in pharmaceutical research and development. Use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .Physical And Chemical Properties Analysis
The physical and chemical properties of N-Boc-protected amines can vary widely depending on the specific compound. For example, the melting point, boiling point, and density can all differ .Scientific Research Applications
Synthesis and Reactivity
- Phytoalexin Synthesis : The transformation of indole glucosinolate derivatives under acidic conditions leads to the synthesis of potent phytoalexins like rapalexin A via Lossen type rearrangement. Alternatively, under basic conditions, a novel 1-thioimidocarbonyl-β-d-glucopyranose heterocyclic system can be obtained via Neber type rearrangement, showcasing the divergent reactivity of these compounds (Pedras, To, & Schatte, 2016).
- N-Methoxyindoles Production : N-Methoxyindoles, with significant relevance in medicinal chemistry, can be produced from the reaction between nitrosoarenes and alkynes. This process provides an efficient synthesis pathway for phytoalexin analogues (Penoni et al., 2006).
Polymer and Material Chemistry
- Thermal Decomposition in Polymer Chemistry : A tert-butoxycarbonyl (BOC) group, often used in organic synthesis and polymer materials chemistry for protecting functional groups, showcases its utility in the study of radical polymerization and copolymerizations of various methacrylates. The thermal decomposition behavior of these polymers is crucial for understanding the stability and degradation of polymer materials (Jing, Suzuki, & Matsumoto, 2019).
Medicinal Chemistry and Natural Products
- Synthesis of Biologically Active Compounds : The catalytic synthesis of 3-amino-3-aryl-2-oxindoles, which are important biologically active compounds, has been achieved using a Rh-catalyzed addition of arylboronic acids to isatin-derived N-Boc-protected ketimines. This showcases the role of N-Boc-3-(hydroxymethyl)-7-methoxyindole derivatives in synthesizing compounds with potential biological activity (Marques & Burke, 2016).
- Natural Product Synthesis : The synthesis of natural products like scalaridine A involves the use of N-Boc protected indoles, highlighting their importance in the field of natural product synthesis (Kim & Sperry, 2015).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-7-methoxyindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-8-10(9-17)11-6-5-7-12(19-4)13(11)16/h5-8,17H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBFKFHYNKBQCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)OC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-3-(hydroxymethyl)-7-methoxyindole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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